N-(2,3,4-trimethoxybenzyl)pentan-3-amine
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Description
N-(2,3,4-trimethoxybenzyl)pentan-3-amine is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
N-(2,3,4-trimethoxybenzyl)pentan-3-amine and its derivatives have been investigated for their role in corrosion inhibition. Negm et al. (2012) studied various N,N-pentane diylidenedipyridin-4-amines, including derivatives similar to this compound, and found them effective as inhibitors for the corrosion reaction of carbon steel in an acidic environment. These inhibitors demonstrated mixed-type inhibitory behaviors and followed Langmuir adsorption isotherm (Negm, Badr, Aiad, Zaki, & Said, 2012).
Medicinal Chemistry
The compound has been noted for its importance in medicinal chemistry, particularly as a moiety in various chemical structures. Goh et al. (2014) described the synthetic exploration of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to this compound, highlighting its significance in the field of medicinal chemistry (Goh et al., 2014).
Synthesis and Structural Studies
The compound and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis of enantiopure aminopiperidines from aminodiepoxides derived from serine, as described by Concellón et al. (2008), involves compounds structurally related to this compound. This research contributes to the understanding of regioselective transformations in organic synthesis (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).
Catalysis and Polymerization
In the field of catalysis and polymerization, the compound's derivatives have been studied for their potential applications. Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which are structurally related, via sequential addition of magnesium amides and alkyl electrophiles, highlighting the potential of these compounds in polymerization processes (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Encapsulation Studies
The compound's derivatives have also been studied for encapsulation purposes. Lakshminarayanan et al. (2007) explored pentafluorophenyl-substituted tripodal amine receptors, structurally similar to this compound, for encapsulating halides, showing the potential of these compounds in molecular recognition and encapsulation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).
Other Applications
Further research into this compound has explored its applications in synthesis, material science, and chemical reactions. For instance, the synthesis of aminomethyloxy derivatives as discussed by Dzhafarov et al. (2010), demonstrates the versatility of compounds structurally related to this compound in producing useful chemical derivatives (Dzhafarov, Mamedbeili, Kyazimova, Gasanov, & Suleimanova, 2010).
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXLXZPHYLETK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354508 |
Source
|
Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-06-7 |
Source
|
Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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